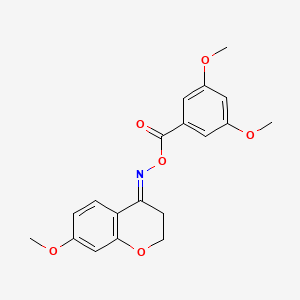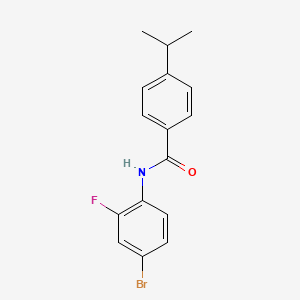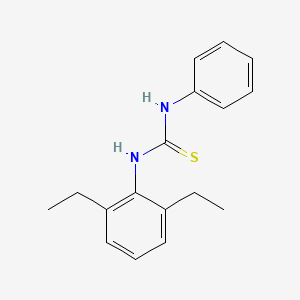![molecular formula C18H20ClNO B5708063 1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
1-[3-(4-chlorophenoxy)benzyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenoxy)benzyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP or CPPene and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of CPP involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by CPP results in the accumulation of DNA damage and cell death in cancer cells. In Alzheimer's disease and Parkinson's disease, CPP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of PARP activity, the activation of the Nrf2/ARE pathway, and the induction of apoptosis in cancer cells. CPP has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using CPP in lab experiments include its ability to inhibit PARP activity and induce apoptosis in cancer cells, as well as its ability to protect neurons from oxidative stress and inflammation. However, the limitations of using CPP in lab experiments include its potential toxicity and the need for further optimization of its synthesis and purification methods.
Future Directions
For research on CPP include the optimization of its synthesis and purification methods, the development of more potent and selective PARP inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the potential toxicity of CPP needs to be further investigated, and its safety profile needs to be established before it can be used in clinical trials.
Synthesis Methods
The synthesis of CPP involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenoxy)benzylamine in the presence of piperidine. This reaction results in the formation of CPP as a white solid with a melting point of 104-105°C. The synthesis of CPP has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
Scientific Research Applications
CPP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease, CPP has been studied for its ability to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-16-7-9-17(10-8-16)21-18-6-4-5-15(13-18)14-20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPSVULAOUZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)

![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)



![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)